A Technical Guide to (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester (CAS 500731-91-9): A Key Intermediate in Stereoselective Statin Synthesis
A Technical Guide to (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester (CAS 500731-91-9): A Key Intermediate in Stereoselective Statin Synthesis
Abstract: This technical guide provides an in-depth analysis of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester, a critical intermediate in the synthesis of the cholesterol-lowering drug, Fluvastatin. We will explore the strategic importance of its dual-protecting group architecture, detailing the synthesis, purification, and analytical validation of this compound. The narrative emphasizes the chemical rationale behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. This document delves into the compound's physicochemical properties, provides step-by-step experimental protocols, and illustrates key chemical transformations, culminating in its conversion to the active pharmaceutical ingredient.
Introduction: The Imperative of Stereocontrol in Fluvastatin Synthesis
Fluvastatin is a synthetic member of the statin class of pharmaceuticals, which are competitively inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] The therapeutic efficacy of Fluvastatin is critically dependent on the precise three-dimensional arrangement of its atoms, specifically the (3R,5S) stereochemistry of the dihydroxy heptenoate side chain.[3][4] This specific configuration is essential for optimal binding to the active site of the HMG-CoA reductase enzyme.
Achieving such high stereochemical purity on an industrial scale presents a significant challenge. Multi-step organic syntheses often require the use of protecting groups to mask reactive functional groups, preventing unwanted side reactions and allowing for precise chemical transformations elsewhere in the molecule. The title compound, (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester, exemplifies a sophisticated strategy, employing two distinct protecting groups to lock in the required stereochemistry and facilitate a robust and scalable synthesis.
The Strategic Role of a Dual-Protection Architecture
The utility of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester stems from its two strategically chosen protecting groups: an acetonide and a tert-butyl ester. This dual-protection scheme is designed for stability during intermediate steps and selective removal under controlled conditions.
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The Acetonide Protecting Group: The acetonide, formed by reacting the syn-1,3-diol of the Fluvastatin side chain with an acetone equivalent, serves as a rigid cyclic ketal. Its primary function is to "lock" the relative (S,S) or (R,R) stereochemistry of the two hydroxyl groups. In this case, it protects the crucial 3R,5S diol, preventing potential oxidation or isomerization during subsequent synthetic steps. The formation of this six-membered ring is thermodynamically favored for syn diols, making it an efficient method for stereochemical preservation.
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The tert-Butyl Ester Protecting Group: The carboxylic acid is protected as a tert-butyl ester. This group is renowned for its high stability across a wide range of nucleophilic and basic conditions.[5] Its steric bulk effectively prevents reactions at the carbonyl carbon.[5] Crucially, the tert-butyl ester can be selectively and cleanly cleaved under mild acidic conditions to reveal the free carboxylic acid, a process that is often orthogonal to the removal of other protecting groups.[6][7][8]
Caption: Molecular architecture of the title compound.
Physicochemical Properties and Characterization
A summary of the key properties for (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is provided below.
| Property | Value | Source |
| CAS Number | 500731-91-9 | Internal Database |
| Chemical Name | tert-butyl 2-((4R,6S)-6-((E)-2-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | [9] |
| Molecular Formula | C₃₁H₃₈FNO₄ | Calculated |
| Molecular Weight | 507.64 g/mol | Calculated |
| Appearance | Typically an off-white or pale yellow solid | [10] |
Synthesis and Purification Workflow
The synthesis of the title compound is a critical step in the overall manufacturing process of Fluvastatin. It typically follows the stereoselective reduction of a keto-ester precursor to establish the (3R,5S)-diol, which is then protected.
Experimental Protocol: Acetonide Protection
This protocol assumes the starting material, (3R,5S)-Fluvastatin tert-Butyl Ester, is available.
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Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (3R,5S)-Fluvastatin tert-Butyl Ester (1.0 equivalent) in a suitable anhydrous solvent such as acetone or dichloromethane.
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Reagent Addition: Add 2,2-dimethoxypropane (approx. 1.5-2.0 equivalents). This reagent serves as both a source of the acetonide and a water scavenger, driving the reaction to completion.
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Catalysis: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) (approx. 0.05 equivalents). PPTS is often preferred for substrates sensitive to stronger acids.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
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Workup: Once the reaction is complete, quench the catalyst by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate. If dichloromethane was used as the solvent, separate the organic layer. If acetone was used, remove it under reduced pressure and extract the aqueous residue with a solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester.
Caption: Workflow for the synthesis of the title compound.
Analytical Validation
Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the intermediate.
| Analytical Method | Expected Results | Purpose |
| ¹H NMR | - Singlet at ~1.4-1.5 ppm (9H, tert-butyl group).- Two singlets at ~1.3-1.4 ppm (6H, non-equivalent methyls of acetonide).- Doublet at ~1.5 ppm (6H, isopropyl group).- Characteristic signals in the aromatic and vinyl regions. | Confirms structural integrity and presence of all key functional groups. |
| LC-MS | A dominant peak corresponding to the [M+H]⁺ ion at m/z ~508.6. | Confirms molecular weight and assesses purity. |
| Chiral HPLC | A single major peak under appropriate chiral stationary phase conditions. | Verifies high enantiomeric and diastereomeric purity. |
| FT-IR | Presence of C=O stretch (ester) at ~1730 cm⁻¹, C-O stretches (acetonide) at ~1200-1000 cm⁻¹. | Confirms functional groups. |
Deprotection and Final Conversion to Fluvastatin
The final stages of the synthesis involve the removal of the protecting groups to furnish the active pharmaceutical ingredient. A key advantage of this protection strategy is that both the acetonide and the tert-butyl ester are acid-labile, allowing for a potential one-pot deprotection.
Experimental Protocol: Deprotection and Saponification
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Acidic Hydrolysis: Dissolve the purified (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester in a solvent mixture such as tetrahydrofuran (THF) and water. Add a strong acid, for example, hydrochloric acid or trifluoroacetic acid.
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Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by HPLC for the disappearance of the starting material and the appearance of the Fluvastatin free acid.
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Saponification: Once the hydrolysis is complete, carefully adjust the pH of the solution to ~12 by the dropwise addition of an aqueous solution of sodium hydroxide (e.g., 1N NaOH). Stir for 1-2 hours to ensure complete saponification of any remaining ester.
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Isolation: Neutralize the reaction mixture to a slightly basic pH. The aqueous solution can then be washed with a nonpolar solvent (e.g., methyl tert-butyl ether) to remove any non-ionic organic impurities. The aqueous layer containing the sodium salt of Fluvastatin can then be lyophilized or subjected to crystallization to yield the final product.
Caption: Deprotection pathway to the final active drug.
Conclusion
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is more than a mere stepping stone in a synthetic sequence; it is a meticulously designed molecule that embodies a strategic approach to complex stereoselective synthesis. The dual-protection strategy of the acetonide and tert-butyl ester groups provides a robust and reliable method for preserving the critical (3R,5S) stereochemistry of the diol side chain while protecting the carboxylic acid. This allows for a streamlined and scalable manufacturing process, ensuring the production of high-purity Fluvastatin for therapeutic use. Understanding the chemistry and function of this key intermediate offers valuable insight into the broader principles of modern pharmaceutical process development.
References
- The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Benchchem.
- Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube (The Chemistry of Molecules).
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